molecular formula C20H14N2O2S2 B2403934 Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate CAS No. 692738-32-2

Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate

Cat. No.: B2403934
CAS No.: 692738-32-2
M. Wt: 378.46
InChI Key: PTIREDDVYFMLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is a complex organic compound with the molecular formula C20H14N2O2S2 This compound is known for its unique structure, which includes a thienopyrimidine core linked to a benzenecarboxylate group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the benzenecarboxylate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl bridge and benzenecarboxylate group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

methyl 2-(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S2/c1-24-20(23)14-9-5-6-10-16(14)26-19-17-15(11-12-25-17)21-18(22-19)13-7-3-2-4-8-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIREDDVYFMLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.